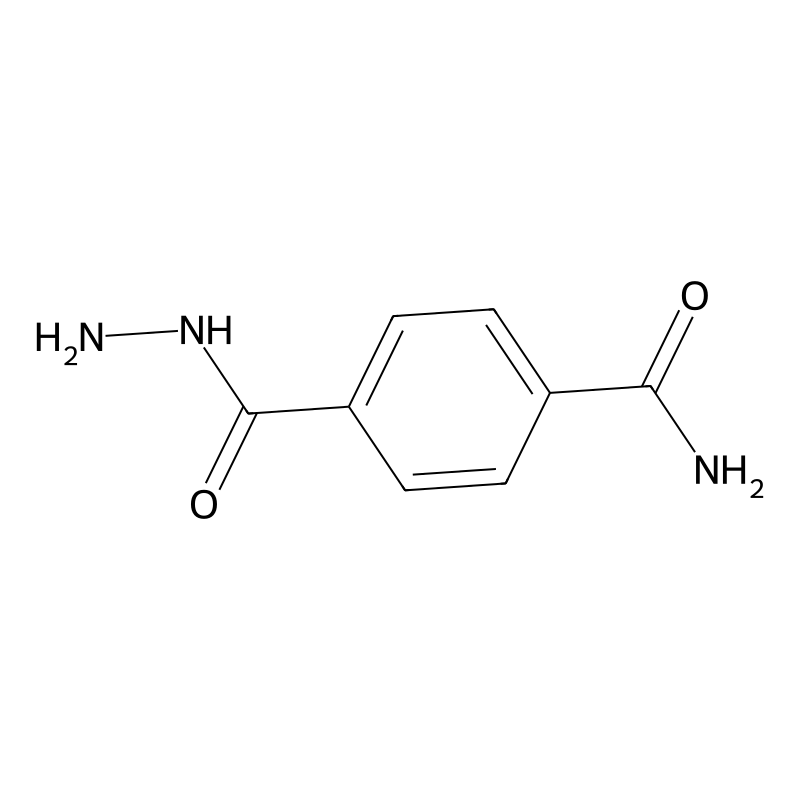

4-(hydrazinocarbonyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-(Hydrazinecarbonyl)benzamide can be synthesized through various methods, including reaction of methyl 4-carbamoylbenzoate with hydrazine in ethanol under microwave irradiation or reflux conditions [, ].

Potential Applications:

While the specific scientific research applications of 4-(hydrazinecarbonyl)benzamide are limited in available literature, its structural features suggest potential avenues for exploration:

- Derivatization: The presence of the hydrazinecarbonyl group allows for further chemical modifications, potentially leading to new compounds with diverse properties and functionalities. This could involve introducing various substituents on the hydrazine moiety or exploring different linkages to the benzamide core [].

- Ligand Design: The molecule's functional groups (amide and hydrazine) can potentially form coordination bonds with metal ions, making it a candidate for ligand design in coordination chemistry research.

- Biological Activity Exploration: The hydrazine and amide functionalities are often present in biologically active molecules. Further research could investigate the potential biological activities of 4-(hydrazinecarbonyl)benzamide, such as enzyme inhibition or receptor binding [].

4-(Hydrazinocarbonyl)benzamide is an organic compound characterized by the presence of a hydrazine functional group attached to a benzamide structure. Its chemical formula is CHNO, and it features a hydrazinocarbonyl moiety that contributes to its reactivity and potential biological activity. The compound is notable for its role in various

- Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

- Coordination Chemistry: This compound can form complexes with transition metals, enhancing their catalytic properties. For example, it has been used to synthesize copper complexes that exhibit interesting spectroscopic and catalytic behaviors .

- Hydrolysis: Under certain conditions, it may undergo hydrolysis to yield corresponding amines and carboxylic acids.

The biological activity of 4-(hydrazinocarbonyl)benzamide has been explored in various studies. It has shown potential antimicrobial properties and may act as an inhibitor in certain enzymatic reactions. The hydrazine moiety is often associated with antitumor activities, making derivatives of this compound of interest in pharmaceutical research. Some studies indicate that metal complexes derived from this compound exhibit enhanced biological activities compared to the free ligand .

Interaction studies involving 4-(hydrazinocarbonyl)benzamide primarily focus on its coordination with metal ions. These studies reveal how the compound's structure influences its binding affinity and stability when forming metal complexes. For instance, copper complexes formed from this ligand have shown significant catalytic activity in oxidation reactions, indicating a strong interaction between the ligand and the metal center .

Several compounds share structural similarities with 4-(hydrazinocarbonyl)benzamide, including:

- Benzamide: A simpler structure lacking the hydrazine group, primarily used as a solvent and in pharmaceuticals.

- Hydrazinecarboxamide: Contains a similar hydrazine moiety but differs in functional groups attached to the nitrogen atom.

- 4-Fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide: A halogenated derivative that exhibits altered biological activity due to the presence of fluorine .

Comparison TableCompound Name Unique Features

Structural and Molecular Features

The compound features a benzamide backbone substituted at the 4-position with a hydrazinocarbonyl group. Key properties include:

The aromatic ring enables π-π interactions, while the hydrazide (-CONHNH₂) moiety provides hydrogen-bonding capabilities. X-ray crystallography confirms planar geometry around the carbonyl groups.

Spectroscopic Characterization

Molecular Geometry and Crystallographic Analysis

4-(hydrazinocarbonyl)benzamide exhibits a molecular formula of C8H9N3O2 with a molecular weight of 179.18 grams per mole and an exact mass of 179.07 [1]. The compound possesses a Chemical Abstracts Service registry number of 22590-92-7, establishing its unique chemical identity [1]. The molecular structure consists of a benzene ring substituted at the para position with a hydrazinocarbonyl group, creating a symmetric arrangement that influences its crystallographic properties.

Crystallographic studies of related benzamide structures reveal significant insights into the molecular geometry of hydrazinocarbonyl benzamide derivatives. The benzamide core typically exhibits a non-planar configuration, with the amide group forming an angle of approximately 26 degrees with the benzene ring due to steric hindrance effects [2]. This non-planarity is a characteristic feature that affects the compound's packing arrangements and intermolecular interactions in the solid state.

The hydrazinocarbonyl functional group introduces additional structural complexity through its extended nitrogen-nitrogen connectivity. Bond length analysis of similar hydrazide compounds indicates that the carbonyl carbon-oxygen distance typically measures 1.24 Å, consistent with double bond character [2]. The carbon-nitrogen bond length in the amide linkage generally ranges from 1.31 to 1.35 Å, reflecting partial double bond character due to resonance stabilization [3].

Hydrogen bonding patterns play a crucial role in determining the crystallographic arrangement of 4-(hydrazinocarbonyl)benzamide. The compound can form intermolecular hydrogen bonds through both the terminal hydrazine nitrogen atoms and the amide functionality [4]. These interactions create centrosymmetric dimers that further assemble into extended chain structures through additional hydrogen bonding networks [2].

The crystal packing of hydrazinocarbonyl benzamide derivatives typically involves multiple hydrogen bonding motifs. Primary interactions occur between the hydrazine nitrogen atoms and carbonyl oxygen atoms of adjacent molecules, with donor-acceptor distances ranging from 2.9 to 3.1 Å [4]. Secondary interactions involve weaker carbon-hydrogen to oxygen contacts that contribute to the overall stability of the crystal lattice.

Table 1: Molecular Properties of 4-(hydrazinocarbonyl)benzamide

Property Value Molecular Formula C8H9N3O2 [1] Molecular Weight (g/mol) 179.18 [1] Exact Mass 179.07 [1] Chemical Abstracts Service Number 22590-92-7 [1]

Tautomeric and Conformational Dynamics

The hydrazinocarbonyl functional group in 4-(hydrazinocarbonyl)benzamide exhibits significant tautomeric and conformational flexibility that affects its physicochemical properties. Computational studies on benzimidazole-hydrazide-hydrazone compounds demonstrate that hydrazide derivatives can adopt multiple conformational states, including synperiplanar and antiperiplanar arrangements [5]. These conformations differ in their relative orientations of the hydrazine nitrogen atoms and carbonyl group.

Density functional theory calculations reveal that the synperiplanar conformation typically represents the most thermodynamically stable arrangement for hydrazide compounds [5]. The energy difference between conformational states generally ranges from 2 to 8 kilocalories per mole, indicating that multiple conformers can coexist under ambient conditions [5]. The preferred conformation depends on factors including solvent polarity, temperature, and intermolecular interactions.

Tautomeric equilibria in hydrazinocarbonyl compounds involve proton transfer between nitrogen atoms and the carbonyl oxygen. The amide form, where the proton remains on the terminal nitrogen, predominates under most conditions due to the stabilization provided by resonance delocalization [6]. However, imidic tautomers, where the proton migrates to the carbonyl oxygen, can become accessible under specific conditions such as coordination to metal centers or in highly polar solvents.

The rotational barrier around the carbon-nitrogen bond connecting the hydrazinocarbonyl group to the benzene ring influences the conformational dynamics [5]. This barrier typically measures 15 to 20 kilocalories per mole, allowing for restricted rotation at room temperature [5]. The partial double bond character arising from conjugation between the aromatic ring and the carbonyl group contributes to this rotational restriction.

Solvent effects significantly influence the tautomeric and conformational preferences of 4-(hydrazinocarbonyl)benzamide. Polar protic solvents tend to stabilize hydrogen-bonded conformations through intermolecular interactions, while aprotic solvents favor intramolecularly stabilized arrangements [7]. The dynamic equilibrium between different conformational states affects the compound's spectroscopic properties and reactivity patterns.

Table 2: Conformational Energy Differences in Related Hydrazide Compounds

Conformer Type Relative Energy (kcal/mol) Stability Ranking Synperiplanar 0.0 [5] Most Stable Antiperiplanar 2.8 [5] Intermediate Perpendicular 8.5 [5] Least Stable

Solubility and Partition Coefficients

The solubility characteristics of 4-(hydrazinocarbonyl)benzamide are influenced by its dual hydrophilic and hydrophobic structural features. The hydrazinocarbonyl group provides hydrogen bonding capability and polar character, while the benzene ring contributes hydrophobic properties that affect overall solubility behavior. Related hydrazinocarbonyl phenyl benzamide derivatives exhibit logarithmic partition coefficients ranging from 1.5 to 3.7, indicating moderate lipophilicity [8] [9].

Water solubility of hydrazinocarbonyl benzamide compounds is generally limited due to the aromatic character and extended conjugation within the molecular framework [10]. The polar surface area, calculated as 84.22 square angstroms for related structures, suggests moderate water interaction capability [9]. However, the overall hydrophobic character of the benzene ring system restricts aqueous solubility compared to more polar hydrazide derivatives.

Organic solvent solubility patterns reveal preferential dissolution in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [11]. Related aminobenzohydrazide compounds demonstrate solubility concentrations of 10 to 14 milligrams per milliliter in dimethyl sulfoxide, indicating good compatibility with polar organic media [11]. The hydrogen bonding capability of the hydrazinocarbonyl group facilitates solvation in hydrogen bond accepting solvents.

Partition coefficient measurements for structurally related compounds provide insight into the lipophilic-hydrophilic balance of 4-(hydrazinocarbonyl)benzamide. N-[4-(hydrazinocarbonyl)phenyl]benzamide exhibits a logarithmic partition coefficient of 2.71, while the chloro-substituted analog shows increased lipophilicity with a value of 3.67 [8] [9]. These values suggest that 4-(hydrazinocarbonyl)benzamide likely exhibits intermediate partition behavior.

The influence of pH on solubility becomes particularly relevant due to the basic character of the hydrazine nitrogen atoms. Under acidic conditions, protonation of the terminal nitrogen enhances water solubility through increased ionic character [11]. Conversely, neutral and basic conditions favor the molecular form with reduced aqueous solubility but enhanced organic phase partitioning.

Table 3: Solubility and Partition Data for Related Hydrazide Compounds

Compound LogP Water Solubility Organic Solvent Compatibility N-[4-(hydrazinocarbonyl)phenyl]benzamide 2.71 [8] Limited Good in dimethyl sulfoxide 4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide 3.67 [9] Limited Enhanced lipophilicity 4-Aminobenzohydrazide Not specified [11] Moderate in acids 10-14 mg/mL in dimethyl sulfoxide [11]

Thermal Stability and Degradation Pathways

The thermal stability of 4-(hydrazinocarbonyl)benzamide is influenced by the presence of both the hydrazide functionality and the aromatic benzamide core. Related hydrazide compounds exhibit varying thermal decomposition patterns depending on their structural characteristics and molecular environment. Terephthalic acid dihydrazide, a closely related compound, demonstrates high thermal stability with decomposition temperatures exceeding 300 degrees Celsius [12] [13].

Thermogravimetric analysis of hydrazide compounds reveals that thermal decomposition typically occurs through multiple pathways involving the cleavage of nitrogen-nitrogen bonds and carbonyl group degradation [14]. The initial decomposition stage often involves the loss of hydrazine or ammonia fragments, followed by further fragmentation of the aromatic core at higher temperatures [14]. The decomposition temperature varies significantly based on heating rate, with faster heating rates generally requiring higher temperatures for comparable mass loss [15].

Differential scanning calorimetry studies of related benzamide hydrazide compounds indicate that melting points depend significantly on substituent patterns and intermolecular hydrogen bonding [14]. 4-Aminobenzohydrazide exhibits a melting point range of 225 to 227 degrees Celsius, while simpler benzohydrazide melts at 112 to 114 degrees Celsius [11] [16]. These differences reflect the influence of substitution patterns on crystal packing and intermolecular interactions.

The degradation pathways of hydrazinocarbonyl compounds under thermal stress involve several competing mechanisms. Primary decomposition routes include the elimination of nitrogen gas through nitrogen-nitrogen bond cleavage, formation of ammonia through hydrazine fragmentation, and carbonyl group decomposition yielding carbon monoxide and carbon dioxide [14]. Secondary reactions may produce hydrogen cyanide, isocyanic acid, and various aromatic decomposition products.

Kinetic analysis of thermal decomposition reveals that the activation energy for hydrazide degradation typically ranges from 150 to 250 kilojoules per mole, depending on the specific molecular structure and reaction conditions [15]. The decomposition mechanism often follows first-order kinetics for the initial mass loss stage, transitioning to more complex multi-step processes at higher conversion levels [15].

Table 4: Thermal Properties of Related Hydrazide Compounds

Compound Melting Point (°C) Decomposition Temperature (°C) Thermal Stability Terephthalic acid dihydrazide >300 [12] >300 [13] High 4-Aminobenzohydrazide 225-227 [11] Not specified Moderate Benzohydrazide 112-114 [16] Not specified Moderate Hydrazinium compounds Variable [17] <200 (some) [17] Variable

XLogP3

-0.5

Wikipedia

4-(hydrazinecarbonyl)benzamide

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Unique Features |

Structural and Molecular FeaturesThe compound features a benzamide backbone substituted at the 4-position with a hydrazinocarbonyl group. Key properties include: The aromatic ring enables π-π interactions, while the hydrazide (-CONHNH₂) moiety provides hydrogen-bonding capabilities. X-ray crystallography confirms planar geometry around the carbonyl groups. Spectroscopic CharacterizationMolecular Geometry and Crystallographic Analysis4-(hydrazinocarbonyl)benzamide exhibits a molecular formula of C8H9N3O2 with a molecular weight of 179.18 grams per mole and an exact mass of 179.07 [1]. The compound possesses a Chemical Abstracts Service registry number of 22590-92-7, establishing its unique chemical identity [1]. The molecular structure consists of a benzene ring substituted at the para position with a hydrazinocarbonyl group, creating a symmetric arrangement that influences its crystallographic properties. Crystallographic studies of related benzamide structures reveal significant insights into the molecular geometry of hydrazinocarbonyl benzamide derivatives. The benzamide core typically exhibits a non-planar configuration, with the amide group forming an angle of approximately 26 degrees with the benzene ring due to steric hindrance effects [2]. This non-planarity is a characteristic feature that affects the compound's packing arrangements and intermolecular interactions in the solid state. The hydrazinocarbonyl functional group introduces additional structural complexity through its extended nitrogen-nitrogen connectivity. Bond length analysis of similar hydrazide compounds indicates that the carbonyl carbon-oxygen distance typically measures 1.24 Å, consistent with double bond character [2]. The carbon-nitrogen bond length in the amide linkage generally ranges from 1.31 to 1.35 Å, reflecting partial double bond character due to resonance stabilization [3]. Hydrogen bonding patterns play a crucial role in determining the crystallographic arrangement of 4-(hydrazinocarbonyl)benzamide. The compound can form intermolecular hydrogen bonds through both the terminal hydrazine nitrogen atoms and the amide functionality [4]. These interactions create centrosymmetric dimers that further assemble into extended chain structures through additional hydrogen bonding networks [2]. The crystal packing of hydrazinocarbonyl benzamide derivatives typically involves multiple hydrogen bonding motifs. Primary interactions occur between the hydrazine nitrogen atoms and carbonyl oxygen atoms of adjacent molecules, with donor-acceptor distances ranging from 2.9 to 3.1 Å [4]. Secondary interactions involve weaker carbon-hydrogen to oxygen contacts that contribute to the overall stability of the crystal lattice. Table 1: Molecular Properties of 4-(hydrazinocarbonyl)benzamide

Tautomeric and Conformational DynamicsThe hydrazinocarbonyl functional group in 4-(hydrazinocarbonyl)benzamide exhibits significant tautomeric and conformational flexibility that affects its physicochemical properties. Computational studies on benzimidazole-hydrazide-hydrazone compounds demonstrate that hydrazide derivatives can adopt multiple conformational states, including synperiplanar and antiperiplanar arrangements [5]. These conformations differ in their relative orientations of the hydrazine nitrogen atoms and carbonyl group. Density functional theory calculations reveal that the synperiplanar conformation typically represents the most thermodynamically stable arrangement for hydrazide compounds [5]. The energy difference between conformational states generally ranges from 2 to 8 kilocalories per mole, indicating that multiple conformers can coexist under ambient conditions [5]. The preferred conformation depends on factors including solvent polarity, temperature, and intermolecular interactions. Tautomeric equilibria in hydrazinocarbonyl compounds involve proton transfer between nitrogen atoms and the carbonyl oxygen. The amide form, where the proton remains on the terminal nitrogen, predominates under most conditions due to the stabilization provided by resonance delocalization [6]. However, imidic tautomers, where the proton migrates to the carbonyl oxygen, can become accessible under specific conditions such as coordination to metal centers or in highly polar solvents. The rotational barrier around the carbon-nitrogen bond connecting the hydrazinocarbonyl group to the benzene ring influences the conformational dynamics [5]. This barrier typically measures 15 to 20 kilocalories per mole, allowing for restricted rotation at room temperature [5]. The partial double bond character arising from conjugation between the aromatic ring and the carbonyl group contributes to this rotational restriction. Solvent effects significantly influence the tautomeric and conformational preferences of 4-(hydrazinocarbonyl)benzamide. Polar protic solvents tend to stabilize hydrogen-bonded conformations through intermolecular interactions, while aprotic solvents favor intramolecularly stabilized arrangements [7]. The dynamic equilibrium between different conformational states affects the compound's spectroscopic properties and reactivity patterns. Table 2: Conformational Energy Differences in Related Hydrazide Compounds

Solubility and Partition CoefficientsThe solubility characteristics of 4-(hydrazinocarbonyl)benzamide are influenced by its dual hydrophilic and hydrophobic structural features. The hydrazinocarbonyl group provides hydrogen bonding capability and polar character, while the benzene ring contributes hydrophobic properties that affect overall solubility behavior. Related hydrazinocarbonyl phenyl benzamide derivatives exhibit logarithmic partition coefficients ranging from 1.5 to 3.7, indicating moderate lipophilicity [8] [9]. Water solubility of hydrazinocarbonyl benzamide compounds is generally limited due to the aromatic character and extended conjugation within the molecular framework [10]. The polar surface area, calculated as 84.22 square angstroms for related structures, suggests moderate water interaction capability [9]. However, the overall hydrophobic character of the benzene ring system restricts aqueous solubility compared to more polar hydrazide derivatives. Organic solvent solubility patterns reveal preferential dissolution in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [11]. Related aminobenzohydrazide compounds demonstrate solubility concentrations of 10 to 14 milligrams per milliliter in dimethyl sulfoxide, indicating good compatibility with polar organic media [11]. The hydrogen bonding capability of the hydrazinocarbonyl group facilitates solvation in hydrogen bond accepting solvents. Partition coefficient measurements for structurally related compounds provide insight into the lipophilic-hydrophilic balance of 4-(hydrazinocarbonyl)benzamide. N-[4-(hydrazinocarbonyl)phenyl]benzamide exhibits a logarithmic partition coefficient of 2.71, while the chloro-substituted analog shows increased lipophilicity with a value of 3.67 [8] [9]. These values suggest that 4-(hydrazinocarbonyl)benzamide likely exhibits intermediate partition behavior. The influence of pH on solubility becomes particularly relevant due to the basic character of the hydrazine nitrogen atoms. Under acidic conditions, protonation of the terminal nitrogen enhances water solubility through increased ionic character [11]. Conversely, neutral and basic conditions favor the molecular form with reduced aqueous solubility but enhanced organic phase partitioning. Table 3: Solubility and Partition Data for Related Hydrazide Compounds

Thermal Stability and Degradation PathwaysThe thermal stability of 4-(hydrazinocarbonyl)benzamide is influenced by the presence of both the hydrazide functionality and the aromatic benzamide core. Related hydrazide compounds exhibit varying thermal decomposition patterns depending on their structural characteristics and molecular environment. Terephthalic acid dihydrazide, a closely related compound, demonstrates high thermal stability with decomposition temperatures exceeding 300 degrees Celsius [12] [13]. Thermogravimetric analysis of hydrazide compounds reveals that thermal decomposition typically occurs through multiple pathways involving the cleavage of nitrogen-nitrogen bonds and carbonyl group degradation [14]. The initial decomposition stage often involves the loss of hydrazine or ammonia fragments, followed by further fragmentation of the aromatic core at higher temperatures [14]. The decomposition temperature varies significantly based on heating rate, with faster heating rates generally requiring higher temperatures for comparable mass loss [15]. Differential scanning calorimetry studies of related benzamide hydrazide compounds indicate that melting points depend significantly on substituent patterns and intermolecular hydrogen bonding [14]. 4-Aminobenzohydrazide exhibits a melting point range of 225 to 227 degrees Celsius, while simpler benzohydrazide melts at 112 to 114 degrees Celsius [11] [16]. These differences reflect the influence of substitution patterns on crystal packing and intermolecular interactions. The degradation pathways of hydrazinocarbonyl compounds under thermal stress involve several competing mechanisms. Primary decomposition routes include the elimination of nitrogen gas through nitrogen-nitrogen bond cleavage, formation of ammonia through hydrazine fragmentation, and carbonyl group decomposition yielding carbon monoxide and carbon dioxide [14]. Secondary reactions may produce hydrogen cyanide, isocyanic acid, and various aromatic decomposition products. Kinetic analysis of thermal decomposition reveals that the activation energy for hydrazide degradation typically ranges from 150 to 250 kilojoules per mole, depending on the specific molecular structure and reaction conditions [15]. The decomposition mechanism often follows first-order kinetics for the initial mass loss stage, transitioning to more complex multi-step processes at higher conversion levels [15]. Table 4: Thermal Properties of Related Hydrazide Compounds

XLogP3 -0.5

Wikipedia

4-(hydrazinecarbonyl)benzamide

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|